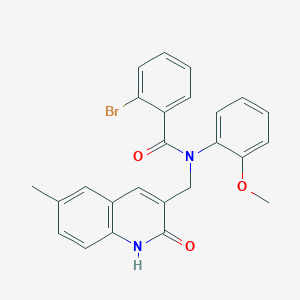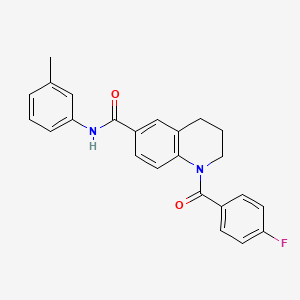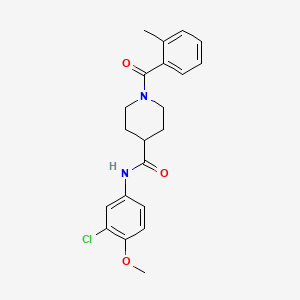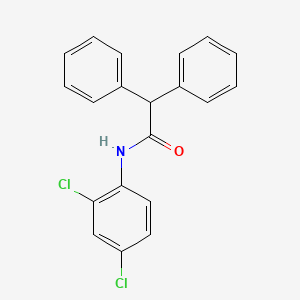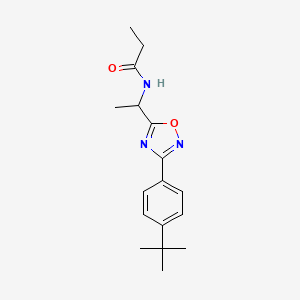
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, and it possesses unique properties that make it an attractive candidate for use in various applications. In
作用機序
The mechanism of action of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of certain enzymes or by disrupting the function of certain cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide possesses significant antimicrobial and antifungal properties. It has also been shown to possess anti-inflammatory and analgesic effects. In addition, this compound has been shown to possess unique optical properties that make it an attractive candidate for use in optoelectronic devices and sensors.
実験室実験の利点と制限
One of the main advantages of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide is its versatility. This compound has been shown to possess significant antimicrobial, antifungal, anti-inflammatory, and analgesic properties, making it an attractive candidate for use in various applications.
However, one of the main limitations of this compound is its potential toxicity. Studies have shown that this compound may be toxic to certain cell types at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide. One potential direction is the development of new materials based on this compound. This compound has been shown to possess unique optical properties that make it an attractive candidate for use in optoelectronic devices and sensors.
Another potential direction is the further exploration of this compound's antimicrobial and antifungal properties. This compound has shown promise as a potential antimicrobial and antifungal agent, and further research in this area may lead to the development of new treatments for infectious diseases.
Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in various applications. This will be critical in determining the potential applications of this compound in the future.
合成法
The synthesis of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide involves the reaction of 4-tert-butylbenzohydrazide with ethyl acrylate in the presence of a catalyst. The resulting product is then treated with propionyl chloride to yield the final product. This synthesis method has been optimized to provide a high yield of the desired product and has been extensively studied in the literature.
科学的研究の応用
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to possess significant antimicrobial and antifungal properties. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In addition, this compound has been studied for its potential applications in the field of material science. It has been shown to possess unique properties that make it an attractive candidate for use in the development of new materials, such as optoelectronic devices and sensors.
特性
IUPAC Name |
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-6-14(21)18-11(2)16-19-15(20-22-16)12-7-9-13(10-8-12)17(3,4)5/h7-11H,6H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJUZXFJWLTAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

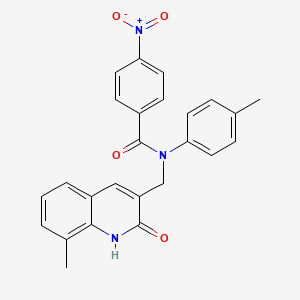
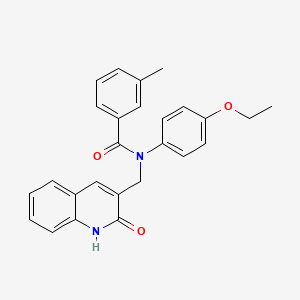
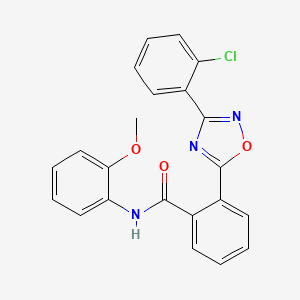
![1-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone](/img/structure/B7687800.png)

